molecular formula C14H19Si B14245191 CID 78062802

CID 78062802

Katalognummer: B14245191
Molekulargewicht: 215.38 g/mol
InChI-Schlüssel: SKWCUGRUYYRTIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78062802” is a chemical entity registered in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062802 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain derivatives might involve the use of protective groups, halogenated hydrocarbons, and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance. The exact methods can vary depending on the desired purity and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78062802 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons and can be achieved using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

CID 78062802 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of CID 78062802 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78062802 can be identified using databases like PubChem, which provide information on structurally related molecules. These compounds might share similar chemical properties but differ in their specific applications or biological activity .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. This uniqueness can be attributed to its specific molecular structure, which influences its reactivity and interactions with other molecules.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C14H19Si

Molekulargewicht

215.38 g/mol

InChI

InChI=1S/C14H19Si/c1-12(2)15(13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3

InChI-Schlüssel

SKWCUGRUYYRTIV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C#CC1=CC=CC=C1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.